molecular formula C17H17N3O3S B2535890 Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-39-9

Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2535890
CAS No.: 537045-39-9
M. Wt: 343.4
InChI Key: QGFZZOUAQMPGBC-UHFFFAOYSA-N
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Description

Pyridopyrimidines are a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential and have been studied in the development of new therapies .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidines include the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound is a derivative of Biginelli compounds, known for their applications in various chemical reactions and synthesis processes. It has been explored in the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines via condensation with dielectrophiles. This synthesis pathway offers a route for the preparation of 4,6-disubstituted-pyrimidine-5-carbonitriles, highlighting its role in generating novel chemical structures with potential biological activity (Kappe & Roschger, 1989).

Crystal Structure Analysis

The compound’s derivatives exhibit interesting crystal structures, providing insights into the molecular arrangement and potential biological activity. The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, for instance, shows layered structural arrangement and three-dimensional supramolecular architecture in different solvates. These structural insights contribute to understanding the compound's potential interactions and functions in biological systems (Canfora et al., 2010).

Biological Activity and Potential Applications

Research into similar compounds has revealed a variety of biological activities, indicating potential pharmaceutical applications for derivatives of methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate. For example, studies have shown antimicrobial, antifilarial, and cytotoxic activities, suggesting that derivatives could serve as leads for developing new therapeutic agents. The exploration of antifilarial activity against Brugia malayi and cytotoxic activity against cancer cell lines are particularly notable, indicating the compound's potential in creating treatments for infectious diseases and cancer (Singh et al., 2008; Stolarczyk et al., 2018).

Future Directions

The future directions in the field of pyridopyrimidines involve the development of new therapies . They are being studied for their potential in various therapeutic applications .

Mechanism of Action

Target of Action

Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a derivative of the pyrido[2,3-d]pyrimidine class of compounds . This class of compounds has been shown to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival .

Mode of Action

It is known that pyrido[2,3-d]pyrimidine derivatives can inhibit the activity of their targets, thereby disrupting the associated cellular processes . For example, they can inhibit tyrosine kinase, a key enzyme involved in signal transduction pathways that regulate cell growth and differentiation .

Biochemical Pathways

This compound, as a pyrido[2,3-d]pyrimidine derivative, can affect multiple biochemical pathways due to its broad spectrum of targets . For instance, it can disrupt the phosphatidylinositol-3 kinase pathway, which plays a critical role in cell survival and proliferation . It can also affect the p38 mitogen-activated protein kinases pathway, which is involved in cellular responses to stress and inflammation .

Result of Action

The result of the action of this compound is the disruption of cellular processes regulated by its targets . This can lead to the inhibition of cell growth and proliferation, making it potentially useful as an anticancer agent .

Properties

IUPAC Name

methyl 7-methyl-2-methylsulfanyl-4-oxo-5-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-9-11(16(22)23-2)12(10-7-5-4-6-8-10)13-14(18-9)19-17(24-3)20-15(13)21/h4-8,12H,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFZZOUAQMPGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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